An In-Depth Technical Guide to the Chemical Structure of 6,8-Dimethoxy Moxifloxacin Hydrochloride
An In-Depth Technical Guide to the Chemical Structure of 6,8-Dimethoxy Moxifloxacin Hydrochloride
A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of fluoroquinolone antibiotics, Moxifloxacin stands as a critical fourth-generation agent, valued for its broad-spectrum activity against a host of Gram-positive and Gram-negative bacteria. Its efficacy is rooted in the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair. The study of its derivatives and related compounds is paramount in drug development, both for understanding its metabolic fate and for the synthesis of new, potentially more effective analogues. Among these, 6,8-Dimethoxy Moxifloxacin Hydrochloride, also known as Moxifloxacin Impurity B, is of significant interest. This guide provides a comprehensive technical overview of its chemical structure, synthesis, and characterization, grounded in established scientific principles and methodologies.
Chemical Identity and Physicochemical Properties
6,8-Dimethoxy Moxifloxacin Hydrochloride is a key related substance of Moxifloxacin. A thorough understanding of its fundamental properties is the first step in any rigorous scientific investigation.
| Property | Value | Source |
| Chemical Name | 1-cyclopropyl-6,8-dimethoxy-7-((4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride | [1] |
| Synonyms | Moxifloxacin Impurity B, 6,8-Dimethoxy Moxifloxacin HCl | [2] |
| CAS Number | 1029364-73-5 (free base) | [] |
| Molecular Formula | C22H28ClN3O5 | [4] |
| Molecular Weight | 449.93 g/mol | [4] |
Elucidation of the Chemical Structure
The definitive structure of 6,8-Dimethoxy Moxifloxacin Hydrochloride is established through a combination of advanced analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer an unambiguous confirmation of the molecule's architecture.
Synthesis Pathway
The synthesis of 6,8-Dimethoxy Moxifloxacin Hydrochloride is a multi-step process that begins with appropriately substituted precursors. A representative synthetic route involves the initial synthesis of Moxifloxacin Impurity D, which is then converted to Impurity B.
Experimental Protocol: Synthesis of 6,8-Dimethoxy Moxifloxacin Hydrochloride
Part 1: Synthesis of Moxifloxacin Impurity D
-
Step 1: 2,3,4-trifluoro-5-methoxybenzoic acid serves as the starting material.
-
Step 2: A series of reactions are carried out to construct the quinolone core and introduce the necessary functional groups to yield Moxifloxacin Impurity D.
Part 2: Conversion of Impurity D to 6,8-Dimethoxy Moxifloxacin Hydrochloride (Impurity B)
-
Step 1: Moxifloxacin Impurity D is reacted with sodium methoxide in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Step 2: The reaction mixture is heated to facilitate the nucleophilic substitution of the fluorine atom at the C-6 position with a methoxy group.
-
Step 3: The resulting free base of 6,8-Dimethoxy Moxifloxacin is then treated with hydrochloric acid to form the hydrochloride salt.
-
Step 4: The final product is purified through recrystallization to obtain a high-purity solid.
Spectroscopic Characterization
Spectroscopic methods are indispensable for the structural confirmation of synthesized compounds. While specific spectral data for 6,8-Dimethoxy Moxifloxacin Hydrochloride is typically provided by commercial suppliers on their certificates of analysis, the following outlines the expected results from key techniques.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the cyclopropyl protons, the methoxy groups, the aromatic protons on the quinolone ring, and the protons of the octahydropyrrolopyridine side chain. The chemical shifts and coupling constants of these signals provide detailed information about the connectivity of atoms.
-
¹³C NMR: The carbon NMR spectrum will display resonances for each unique carbon atom in the molecule, confirming the carbon skeleton and the presence of functional groups such as carbonyls, aromatic carbons, and aliphatic carbons.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 6,8-Dimethoxy Moxifloxacin Hydrochloride, the mass spectrum would be expected to show a molecular ion peak corresponding to the free base (C22H27N3O5) at m/z 413.47.[6] The fragmentation pattern would offer further structural insights.
X-ray Crystallography
| Analytical Technique | Expected Key Observations |
| ¹H NMR | Signals corresponding to cyclopropyl, methoxy, aromatic, and aliphatic protons with characteristic chemical shifts and coupling patterns. |
| ¹³C NMR | Resonances for all 22 carbon atoms, including the carbonyl carbon of the carboxylic acid and the carbons of the two methoxy groups. |
| Mass Spectrometry | Molecular ion peak for the free base and a fragmentation pattern consistent with the proposed structure. |
| X-ray Crystallography | Confirmation of the overall molecular geometry, bond lengths, bond angles, and stereochemistry. |
Analytical Methodologies for Purity and Quantification
The accurate determination of 6,8-Dimethoxy Moxifloxacin Hydrochloride, particularly as an impurity in Moxifloxacin, is crucial for quality control in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectroscopy are the workhorse techniques for this purpose.
High-Performance Liquid Chromatography (HPLC)
A robust and validated reverse-phase HPLC (RP-HPLC) method is essential for the separation and quantification of Moxifloxacin and its related substances.
Experimental Protocol: RP-HPLC Analysis of 6,8-Dimethoxy Moxifloxacin Hydrochloride
-
Column: C18 stationary phase (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where both Moxifloxacin and the impurity have significant absorbance, often around 293 nm.
-
Quantification: The concentration of 6,8-Dimethoxy Moxifloxacin Hydrochloride is determined by comparing its peak area to that of a certified reference standard.
UV-Visible Spectroscopy
UV-Visible spectroscopy is a simpler and more rapid technique that can be used for the quantification of 6,8-Dimethoxy Moxifloxacin Hydrochloride in bulk or in simple formulations, provided there are no interfering substances that absorb at the same wavelength. The UV spectrum of Moxifloxacin typically shows a maximum absorption (λmax) around 293 nm in acidic media. The 6,8-dimethoxy derivative is expected to have a similar chromophore and thus a comparable λmax.
Mechanism of Action: A Molecular Perspective
As a derivative of Moxifloxacin, 6,8-Dimethoxy Moxifloxacin Hydrochloride is expected to share the same mechanism of action. Fluoroquinolones exert their antibacterial effects by inhibiting two key bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[10][11]
-
DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process that is essential for DNA replication and transcription.
-
Topoisomerase IV: This enzyme is crucial for the decatenation (unlinking) of daughter chromosomes following DNA replication.
The inhibition of these enzymes leads to the accumulation of double-strand breaks in the bacterial DNA, ultimately resulting in cell death.
In Vitro Enzyme Inhibition Assays
The inhibitory activity of 6,8-Dimethoxy Moxifloxacin Hydrochloride against DNA gyrase and topoisomerase IV can be quantified using in vitro enzyme assays.
Experimental Protocol: DNA Gyrase Supercoiling Assay [12][13]
-
Reaction Mixture: Prepare a reaction mixture containing relaxed plasmid DNA, DNA gyrase, ATP, and a suitable buffer.
-
Inhibitor Addition: Add varying concentrations of 6,8-Dimethoxy Moxifloxacin Hydrochloride to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C to allow for the supercoiling reaction to proceed.
-
Analysis: The reaction products are analyzed by agarose gel electrophoresis. The supercoiled DNA migrates faster than the relaxed DNA.
-
Quantification: The intensity of the supercoiled DNA band is quantified to determine the concentration of the inhibitor required for 50% inhibition (IC50).
Experimental Protocol: Topoisomerase IV Decatenation Assay [14][15][16]
-
Substrate: Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, is used as the substrate.
-
Reaction Mixture: Prepare a reaction mixture containing kDNA, topoisomerase IV, ATP, and a suitable buffer.
-
Inhibitor Addition: Add varying concentrations of 6,8-Dimethoxy Moxifloxacin Hydrochloride.
-
Incubation: Incubate the reactions at 37°C. Topoisomerase IV will decatenate the kDNA into individual minicircles.
-
Analysis: The reaction products are separated by agarose gel electrophoresis. The decatenated minicircles migrate faster than the catenated network.
-
Quantification: The disappearance of the kDNA network and the appearance of the minicircle bands are used to determine the IC50 value.
Conclusion
6,8-Dimethoxy Moxifloxacin Hydrochloride is a significant compound in the study of Moxifloxacin and its analogues. A comprehensive understanding of its chemical structure, established through a combination of synthesis and rigorous analytical characterization, is fundamental for its use as a reference standard in pharmaceutical quality control and as a potential lead compound in the development of new antibacterial agents. The methodologies outlined in this guide provide a robust framework for the synthesis, analysis, and biological evaluation of this important molecule, empowering researchers to advance our understanding of fluoroquinolone chemistry and pharmacology.
References
-
SynThink. Moxifloxacin EP Impurities & USP Related Compounds. Accessed February 13, 2026. [Link]
-
Xia, X., Pethe, K., Kim, R., & Garcia, A. (2014). X-ray diffraction patterns of (a) free moxifloxacin, and AMS-6-Moxi; (b) free PA-824, and AMS-6-PA824. Both show that the free drug in its crystalline state and the encapsulated material contains drug in the amorphous state; (c) differential scanning calorimetry (DSC) curves of free and loaded PA-824; (d) pore size distribution of calcined AMS-6, AMS-6-PA824, and AMS-6-Moxi obtained from density functional theory (DFT). ResearchGate. [Link]
-
ResearchGate. (n.d.). X-ray diffraction data of moxifloxacin-Ag (I) complex. Retrieved February 13, 2026, from [Link]
- Google Patents. (n.d.). Polymorphic forms of moxifloxacin hydrochloride and processes for preparation thereof.
-
ResearchGate. (2025). Structural identification and characterization of impurities in moxifloxacin. Retrieved from [Link]
-
ResearchGate. (n.d.). DNA gyrase supercoiling assay. The assays were carried out as described... Retrieved February 13, 2026, from [Link]
- Google Patents. (n.d.). Novel crystalline forms of moxifloxacin hydrochloride and process for preparation thereof.
-
National Center for Biotechnology Information. (n.d.). Moxifloxacin. PubChem Compound Database. Retrieved February 13, 2026, from [Link]
-
Pharmaffiliates. (n.d.). moxifloxacin-impurities. Retrieved February 13, 2026, from [Link]
-
Aldred, K. J., Blower, T. R., Kerns, R. J., Berger, J. M., & Osheroff, N. (2014). Crystal structure and stability of gyrase-fluoroquinolone cleaved complexes from Mycobacterium tuberculosis. Proceedings of the National Academy of Sciences, 111(14), 5200–5205. [Link]
- Google Patents. (n.d.). US8664398B2 - Moxifloxacin hydrochloride compounds and intermediates and methods for making same.
-
ResearchGate. (n.d.). Activity of moxifloxacin and ciprofloxacin against purified... Retrieved February 13, 2026, from [Link]
-
Ashley, R. E., & Osheroff, N. (2020). DNA Decatenation Catalyzed by Bacterial Topoisomerase IV. In Methods in Molecular Biology (Vol. 2070, pp. 13–21). Springer US. [Link]
-
SciSpace. (n.d.). The effect of moxifloxacin on its target topoisomerases from Escherichia coli and Staphylococcus aureus. Retrieved February 13, 2026, from [Link]
-
ResearchGate. (n.d.). Powder X-ray diffractograms of moxifloxacin. Retrieved February 13, 2026, from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 1029364-73-5 | Product Name : Moxifloxacin Hydrochloride Monohydrate - Impurity B (Freebase) | Chemical Name : 1-Cyclopropyl-6,8-dimethoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-. Retrieved February 13, 2026, from [Link]
-
FIU Digital Commons. (n.d.). Discovery of Novel Bacterial DNA Gyrase Inhibitors. Retrieved February 13, 2026, from [Link]
-
Antimicrobial Agents and Chemotherapy. (n.d.). Dual Targeting of DNA Gyrase and Topoisomerase IV: Target Interactions of Heteroaryl Isothiazolones in Staphylococcus aureus. Retrieved February 13, 2026, from [Link]
-
ResearchGate. (n.d.). Inhibition of DNA supercoiling by ciprofloxacin and moxifloxacin. Retrieved February 13, 2026, from [Link]
-
ResearchGate. (n.d.). (a) Mtb DNA gyrase supercoiling inhibition by inhibitors and... Retrieved February 13, 2026, from [Link]
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
-
Wikipedia. (2024, January 22). Moxifloxacin. In Wikipedia. [Link]
-
KEGG DRUG. (n.d.). Moxifloxacin hydrochloride. Retrieved February 13, 2026, from [Link]
-
PDB-101. (n.d.). Moxifloxacin. Retrieved February 13, 2026, from [Link]
Sources
- 1. epfl.ch [epfl.ch]
- 2. Moxifloxacin hydrochloride | 186826-86-8 [chemicalbook.com]
- 4. Moxifloxacin Hydrochloride | C21H25ClFN3O4 | CID 101526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. WO2009087151A1 - Polymorphic forms of moxifloxacin hydrochloride and processes for preparation thereof - Google Patents [patents.google.com]
- 10. Moxifloxacin - Wikipedia [en.wikipedia.org]
- 11. PDB-101: Global Health: Antimicrobial Resistance: undefined: Moxifloxacin [pdb101.rcsb.org]
- 12. researchgate.net [researchgate.net]
- 13. Crystal structure and stability of gyrase–fluoroquinolone cleaved complexes from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
